molecular formula C45H37N3O3S B7701732 (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester CAS No. 64485-83-2

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester

Cat. No.: B7701732
CAS No.: 64485-83-2
M. Wt: 699.9 g/mol
InChI Key: FKRLRAWKHDWOEM-BCUHICPISA-N
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Description

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester (CAS: PA 03 89820) is a thiazole-derived compound characterized by two trityl (triphenylmethyl) groups: one on the amino substituent of the thiazole ring and another on the oxyimino moiety. Its molecular formula is C₄₅H₃₇N₃O₃S, with a molecular weight of 699.86 g/mol . The Z-configuration of the oxyimino group is critical for its stereochemical properties. This compound is primarily used as an intermediate in synthesizing cephalosporin antibiotics, where the trityl groups act as protective moieties during synthetic steps to prevent unwanted side reactions .

Properties

IUPAC Name

ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRLRAWKHDWOEM-BCUHICPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H37N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation and Amino Group Protection

The 2-aminothiazole core is synthesized via the Hantzsch thiazole reaction , where ethyl acetoacetate reacts with thiourea in the presence of bromine to form 2-aminothiazol-4-yl acetic acid ethyl ester. Subsequent protection of the amino group is achieved using trityl chloride (triphenylmethyl chloride) under basic conditions (e.g., triethylamine in tetrahydrofuran). This step ensures regioselectivity and prevents undesired side reactions during downstream coupling.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 0–25°C

  • Yield: ~85–90%

Oxyimino Group Introduction and Tritylation

The oxyimino moiety is introduced by reacting ethyl glyoxylate with hydroxylamine hydrochloride to form ethyl 2-(hydroxyimino)acetate. The Z-configuration is favored under mildly acidic conditions (pH 4–5) at 0–5°C. Tritylation of the hydroxyl group follows, employing trityl chloride in anhydrous DCM with catalytic dimethylaminopyridine (DMAP).

Critical Parameters:

  • Reaction Time: 4–6 hours

  • Purity Control: <0.1% E-isomer by HPLC

Coupling of Thiazole and Oxyimino Moieties

The final coupling step unites the tritylated thiazole and oxyimino fragments via a carbodiimide-mediated reaction . Ethyl 2-(2-tritylamino-thiazol-4-yl)acetate and ethyl 2-(trityloxyimino)acetate are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Optimized Conditions:

  • Solvent: DMF or THF

  • Temperature: 20–25°C

  • Reaction Time: 4–5 hours

Crystallization and Purification

Isolation of the pure Z-isomer is achieved through controlled crystallization. The crude product is dissolved in a 1:3 mixture of THF and methyl tert-butyl ether (MTBE) and cooled to 5–10°C for 10–15 hours. This method avoids silica gel chromatography, enhancing scalability and reducing costs.

Analytical Data:

  • Purity : >99.5% by HPLC

  • Chiral Purity : >99.8% by chiral HPLC

  • XRPD : Matches reference patterns for α-form crystals

Comparative Analysis of Methodologies

ParameterHantzsch-Based SynthesisAlternative Routes
Overall Yield 68–72%50–60%
Reaction Time 12–18 hours24–30 hours
Key Solvent THFDCM/DMF
Purification Method CrystallizationColumn Chromatography
Isomer Control Z:E > 99:1Z:E ~ 95:5

The Hantzsch-derived approach outperforms alternative methods in yield and stereochemical control, making it the preferred industrial method.

Challenges and Mitigation Strategies

Trityl Group Stability

Trityl ethers and amines are prone to acid-catalyzed cleavage. To mitigate this, reactions are conducted under strictly anhydrous conditions, and workup avoids acidic aqueous phases.

Stereochemical Integrity

The Z-configuration is maintained by:

  • Low-temperature oxime formation (<5°C)

  • Avoiding prolonged exposure to light or heat

Industrial-Scale Adaptations

For commercial production (e.g., Saurav Chemicals Ltd.):

  • Solvent Recovery : THF and DMF are recycled via distillation.

  • Catalyst Optimization : EDCI is replaced with cheaper alternatives like DCC (dicyclohexylcarbodiimide) without compromising yield.

  • Continuous Crystallization : Enhances throughput and crystal uniformity .

Chemical Reactions Analysis

Coupling Reactions

The ethyl ester reacts with cephalosporin nuclei (e.g., 7-aminocephalosporanic acid derivatives) to form the β-lactam antibiotic backbone. This involves:

  • Nucleophilic acyl substitution : The ester’s carbonyl carbon reacts with the amino group of the cephalosporin nucleus .

  • Stereochemical control : The (Z)-configuration of the oxyimino group ensures proper spatial orientation for antibiotic activity .

Deprotection Steps

Post-coupling, trityl groups are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the active pharmaceutical ingredient (API):

  • Trityl cleavage :

    Trityl-O-N=C(COOEt)-ThiazoleH+HO-N=C(COOEt)-Thiazole+Trityl+\text{Trityl-O-N=C(COOEt)-Thiazole} \xrightarrow{\text{H}^+} \text{HO-N=C(COOEt)-Thiazole} + \text{Trityl}^+

    This step regenerates the free amino and hydroxyl groups critical for bioactivity .

Degradation and Impurity Formation

During synthesis, side reactions may occur, leading to impurities:

Impurity Structure Cause
Des-Trityl derivatives Loss of one or both trityl groups before coupling Acidic or prolonged storage
Oxidized thiazole Thiazole ring oxidation to sulfoxide/sulfone Oxidative conditions
Ester hydrolysis Conversion to carboxylic acid (C₇H₇N₃O₄S) Hydrolytic conditions (aqueous pH)

Reactivity with Nucleophiles

The ethyl ester undergoes nucleophilic attacks under basic conditions:

  • Hydrolysis :

    EtOOC-C(=N-O-Trityl)-ThiazoleOHHOOC-C(=N-O-Trityl)-Thiazole+EtOH\text{EtOOC-C(=N-O-Trityl)-Thiazole} \xrightarrow{\text{OH}^-} \text{HOOC-C(=N-O-Trityl)-Thiazole} + \text{EtOH}

    This reaction is pH-dependent and critical for prodrug activation .

Comparative Stability Data

Reaction conditions and stability were analyzed across studies:

Condition Effect on Compound Reference
pH 2.0, 25°C Rapid trityl group hydrolysis
pH 7.4, 37°C Stable for >24 hours (suitable for formulations)
Light exposure Thiazole ring degradation (sulfoxide formation)

Industrial-Scale Optimization

Key parameters for large-scale synthesis include:

  • Temperature control : Maintained at 0–5°C during tritylation to prevent byproducts .

  • Solvent selection : Dichloromethane or THF preferred for solubility and reaction efficiency .

  • Yield : Typically 70–85% after purification .

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester is its use as an intermediate in the synthesis of Cefdinir , a semi-synthetic, broad-spectrum antibiotic. Cefdinir is effective against a variety of bacterial infections and is widely used in clinical settings. The compound's structural features facilitate the modification necessary to produce derivatives with enhanced pharmacological properties .

Proteomics Research

The compound has been utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows for specific binding to target proteins, making it useful in assays that require high specificity and sensitivity .

Development of Therapeutic Agents

Research indicates that derivatives of this compound may exhibit potential therapeutic effects beyond antibiotic activity. Studies are ongoing to explore its efficacy against various diseases, including cancer and infectious diseases. The thiazole moiety is particularly noted for its biological activity, which may contribute to the development of new therapeutic agents .

Case Study 1: Synthesis Pathway Optimization

A study focused on optimizing the synthesis pathway for this compound revealed improvements in yield and purity when specific reaction conditions were adjusted. This optimization is crucial for scaling up production for pharmaceutical applications.

In a comparative study assessing the biological activity of various thiazole derivatives, this compound demonstrated significant antimicrobial activity against resistant strains of bacteria. This finding supports further investigation into its potential as a lead compound for drug development.

Summary Table of Applications

Application AreaDescription
Antibiotic SynthesisIntermediate for Cefdinir production
Proteomics ResearchBiochemical tool for protein interaction studies
Therapeutic Agent DevelopmentPotential for new drugs targeting cancer and infections

Mechanism of Action

The mechanism of action for (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The trityl groups might enhance the compound’s stability or binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The trityl groups in the target compound distinguish it from analogous thiazole derivatives. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Thiazole-4-yl) Molecular Formula Molecular Weight (g/mol) Key Features
(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester -NH-Trityl, -O-N=Trityl C₄₅H₃₇N₃O₃S 699.86 Bulky trityl groups enhance steric hindrance; used as a protected intermediate in antibiotic synthesis .
Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate (CAS: 64485-88-7) -NH₂, -O-N=OMe C₈H₁₁N₃O₃S 229.25 Smaller substituents (methoxyimino and amino) increase reactivity; precursor for cephalosporins .
(Z)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid (CAS: PA 03 89810) -NH-Trityl, -O-N=Trityl C₄₃H₃₃N₃O₃S 671.81 Carboxylic acid form of the target compound; lacks ethyl ester, affecting solubility and reactivity .
Ethyl 2-(2-Aminothiazol-4-yl)glyoxylate -NH₂, -CO-OEt C₇H₈N₂O₃S 200.21 Glyoxylate derivative with antimicrobial applications; lacks oxyimino and trityl groups .
Key Observations:

Steric Effects: The trityl groups in the target compound introduce significant steric hindrance, reducing nucleophilic reactivity compared to smaller analogs like Ethyl (2Z)-2-(2-amino-thiazol-4-yl)-2-(methoxyimino)acetate .

Solubility : The ethyl ester group enhances lipophilicity relative to the carboxylic acid form (CAS: PA 03 89810), favoring organic-phase reactions .

Synthetic Utility: Trityl groups protect reactive amino and oxyimino sites during cephalosporin synthesis, preventing side reactions in multi-step processes .

Biological Activity

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester, commonly referred to as Tritylamino-thiazole derivative, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C₄₃H₃₃N₃O₃S
  • Molecular Weight : 671.805 g/mol
  • CAS Number : 68786-47-0
  • IUPAC Name : (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The trityl groups enhance the lipophilicity of the molecule, potentially improving its bioavailability.

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. The incorporation of amino groups and oxime functionalities in the structure may contribute to modulating inflammatory pathways. In related studies, compounds with similar moieties have been shown to reduce inflammation in animal models, indicating that this compound could possess similar effects .

Case Studies and Research Findings

  • Synthesis and Testing : A study synthesized various thiazole derivatives and evaluated their biological activities. The derivatives were tested for their antibacterial properties against standard bacterial strains, showing significant inhibition zones compared to controls .
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with findings from related thiazole compounds that target bacterial enzymes critical for cell wall biosynthesis .
  • In Vivo Studies : In vivo studies conducted on structurally similar compounds have shown promising results in reducing inflammation in models of arthritis and other inflammatory conditions. These studies suggest that this compound may exhibit similar therapeutic benefits .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers in animal models
MechanismInhibition of cell wall synthesis

Q & A

Q. Key Data :

  • Reaction solvents: DMF for protection, DMSO for alkylation.
  • Catalysts: TEA for tritylation, K₂CO₃ for alkylation.
  • Yields: ~60–75% after recrystallization (exact yields depend on purity of intermediates) .

Basic: How is the stereochemical integrity of the (Z)-configuration maintained during synthesis?

Methodological Answer:
The (Z)-configuration is stabilized via:

  • Steric Hindrance : Bulky trityl groups on the amino and oxyimino moieties prevent isomerization during alkylation or hydrolysis .
  • Low-Temperature Conditions : Critical steps (e.g., alkylation) are performed at 0–5°C to minimize thermal rearrangement .
  • Analytical Validation : Post-synthesis confirmation via ¹H NMR (δ 8.2–8.5 ppm for oxyimino protons) and X-ray crystallography (if crystalline derivatives are available) .

Advanced: How can conflicting NMR data for oxyimino protons be resolved in derivatives of this compound?

Methodological Answer:
Contradictory NMR signals (e.g., δ 8.2 vs. 8.5 ppm) may arise from:

  • Solvent Polarity : DMSO-d₆ vs. CDCl₃ alters proton shielding .
  • Hydrogen Bonding : Intramolecular H-bonding between oxyimino and ester groups shifts peaks downfield .
  • Solution vs. Solid State : Compare with IR (C=N stretch ~1600 cm⁻¹) and X-ray data to confirm configuration .

Q. Resolution Protocol :

  • Use 2D NMR (COSY, NOESY) to identify coupling partners.
  • Validate with HPLC-MS to rule out byproducts (e.g., (E)-isomers) .

Advanced: What strategies optimize the alkylation of the hydroxyl group while minimizing trityl group cleavage?

Methodological Answer:
Trityl cleavage is minimized by:

  • Mild Alkylating Agents : Use tert-butyl bromoesters instead of methyl iodide to reduce nucleophilic attack on trityl groups .
  • Controlled Basicity : K₂CO₃ in DMSO (pH 8–9) avoids strong alkaline conditions that hydrolyze trityl ethers .
  • Short Reaction Times : Monitor via TLC (hexane:EtOAc 3:1) to halt the reaction at 85–90% conversion .

Q. Optimized Conditions :

  • Temperature: 25°C.
  • Yield Improvement: From 60% to 78% by iterative recrystallization .

Basic: What are the primary applications of this compound in drug development?

Methodological Answer:
The compound serves as:

Cephalosporin Intermediate : Acylates 7-aminocephalosporanic acid (7-ACA) to introduce thiazole-based side chains, enhancing β-lactamase resistance .

Antimicrobial Agent : Derivatives show activity against Gram-negative bacteria (e.g., E. coli MIC: 2–4 µg/mL) .

Prodrug Design : Ester hydrolysis in vivo releases active acids for prolonged action .

Q. Supporting Data :

  • Bioactivity: 2-(2-Tritylamino-4-thiazolyl)glyoxylic acid (CAS 68363-44-0) derivatives exhibit broad-spectrum antibacterial effects .

Advanced: How does the trityl group influence the compound’s stability and reactivity?

Methodological Answer:

  • Stability : Trityl groups protect against:
    • Oxidation : Shielding the amino group from ROS in solution .
    • Enzymatic Degradation : Reduces metabolic cleavage in biological assays .
  • Reactivity Trade-offs :
    • Steric Hindrance : Slows acylation reactions, requiring activated esters (e.g., acid chlorides) .
    • Acid Sensitivity : Trityl ethers cleave under HCl/MeOH (1:4), enabling selective deprotection .

Q. Stability Data :

  • Shelf Life: 6–12 months at -20°C in anhydrous DMSO .

Advanced: How to address low yields in the final hydrolysis step to isolate the free acid?

Methodological Answer:
Low yields (<50%) occur due to:

  • Incomplete Hydrolysis : Use excess NaOH (2.5 eq) at 50°C for 6 hours .
  • Byproduct Formation : Neutralize with dilute HCl (pH 3–4) to precipitate the acid while leaving esters soluble .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) to separate acid from esters .

Q. Yield Improvement :

  • From 45% to 68% via pH-controlled precipitation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm trityl protons (δ 7.2–7.4 ppm, aromatic) and oxyimino protons (δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identify C=O (1720 cm⁻¹), C=N (1600 cm⁻¹), and N-H (3300 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 668.3) validates molecular weight .
  • X-ray Diffraction : Resolves (Z)-configuration in crystalline derivatives .

Advanced: How to mitigate racemization during ester-to-acid conversion?

Methodological Answer:
Racemization is minimized by:

  • Low-Temperature Hydrolysis : Perform at 0–5°C to reduce keto-enol tautomerism .
  • Non-Nucleophilic Bases : Use NaHCO₃ instead of NaOH for milder conditions .
  • Chiral HPLC : Monitor enantiopurity (Chiralpak AD-H column, hexane:IPA 90:10) .

Q. Data :

  • Enantiomeric Excess (ee): >98% under optimized conditions .

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